Pravastatin sodium is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. [] It is a hypocholesterolaemic agent [] and a relatively hydrophilic compound. [] It is a white to off-white, odorless, fine or crystalline powder. [] Pravastatin sodium is being produced using two fermentation steps. [] The first step is the production of ML-236B by Penicillium citrinum. It is then changed to ML-236B sodium by adding sodium hydroxide. The second step is the microbial hydroxylation of ML-236B sodium to pravastatin sodium by Streptomyces carbophilus. [] Pravastatin sodium has a strong inhibitory effect on HMG-CoA reductase, which is a key enzyme in cholesterol biosynthesis. []
Pravastatin sodium is classified as a lipid-regulating agent. It specifically inhibits HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. This action leads to decreased levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol in the bloodstream, making it effective in managing conditions such as hypercholesterolemia and preventing cardiovascular events .
The synthesis of pravastatin sodium involves a multi-step process that begins with the fermentation of Penicillium citrinum to produce compactin. This is followed by a series of chemical transformations:
This synthetic pathway allows for the production of pravastatin sodium in a controlled manner, ensuring purity and efficacy .
The molecular formula of pravastatin sodium is , with a molecular weight of approximately 446.57 g/mol. The compound's structure features several key functional groups:
Pravastatin sodium exhibits a complex three-dimensional structure that can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The stereochemistry around the chiral centers is critical for its biological activity, influencing how it interacts with the HMG-CoA reductase enzyme .
Pravastatin sodium undergoes various chemical reactions that are important for its pharmacological activity:
These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with pravastatin sodium .
Pravastatin sodium functions by inhibiting HMG-CoA reductase, leading to a decrease in mevalonate production—a precursor in cholesterol biosynthesis. This inhibition results in:
This mechanism underlies the drug's efficacy in lowering total cholesterol, LDL cholesterol, and triglycerides while potentially raising high-density lipoprotein cholesterol (HDL-C) levels .
Pravastatin sodium possesses several notable physical and chemical properties:
These properties are essential for formulation development and ensuring consistent therapeutic outcomes .
Pravastatin sodium has several significant applications in clinical medicine:
Additionally, ongoing research explores its potential benefits beyond lipid regulation, including anti-inflammatory effects and possible neuroprotective roles .
Pravastatin sodium is formally designated as (3β,5α,6α,8β,9α,14α,17α)-17-[(2S)-2-methylbutanoate] sodium salt or alternatively as (βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic acid monosodium salt [3] [4]. The compound belongs to the statin class of molecules characterized by a naphthalene-derived ring system coupled with a β,δ-dihydroxyheptanoic acid side chain. The sodium salt formation occurs at the terminal carboxylic acid group (C23 position), significantly enhancing its aqueous solubility compared to the parent acid form. Systematic nomenclature reflects its complex polycyclic structure with multiple stereocenters, while common synonyms include Eptastatin sodium and Pravachol (brand name) [3] [5].
Pravastatin sodium possesses the definitive molecular formula C23H35NaO7 and a molecular weight of 446.51 g/mol (anhydrous basis), as confirmed by multiple analytical sources [1] [3] [4]. The structure contains eight chiral centers, imparting strict stereochemical requirements for biological activity. Absolute configurations are specified as follows:
This specific three-dimensional arrangement is critical for binding affinity to the target enzyme (3-hydroxy-3-methylglutaryl-coenzyme A reductase). The stereochemically defined structure differentiates it from isomeric forms like 6-epi-pravastatin sodium (CID 42630641), which exhibits altered spatial orientation at the C6 hydroxyl group [2].
Table 1: Stereochemical Assignments in Pravastatin Sodium
Chiral Center Position | Absolute Configuration | Chemical Environment |
---|---|---|
C1 | R | Hexahydronaphthalene ring junction |
C2 | S | Methyl substitution on naphthalene ring |
C6 | S | Hydroxyl group position |
C8 | S | Ester linkage to 2-methylbutyrate |
C8a | R | Ring fusion point |
β-Carbon | R | Dihydroxyheptanoic acid chain |
δ-Carbon | R | Dihydroxyheptanoic acid chain |
2'-Carbon (side chain) | S | 2-Methylbutyryl group |
Pravastatin sodium exhibits marked hydrophilicity relative to other statins, attributable to its hydroxyl-rich structure and ionized carboxylic acid group. This property underpins its distinctive pharmacokinetic behavior. Key hydrophilicity metrics include:
The compound demonstrates negligible solubility in nonpolar solvents but remains soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL [3]. This amphiphilic balance facilitates interaction with both aqueous biological fluids and lipid membrane components, though its sodium salt form prevents deep penetration into lipophilic domains compared to lactone-forming statins.
Table 2: Solubility Profile of Pravastatin Sodium
Solvent System | Maximum Concentration (mg/mL) | Molar Equivalent (mM) | Experimental Conditions |
---|---|---|---|
Water | 100 | 224 | 25°C, pH 7.0 [3] |
Dimethyl sulfoxide | 44.65 | 100 | 25°C [3] |
Simulated gastric fluid | 19.0 | 42.5 | 37°C, pH 1.2 [5] |
n-Octanol | <0.1 | <0.22 | 25°C [4] |
Pravastatin sodium typically crystallizes as a white to off-white crystalline powder [4] [5]. While comprehensive polymorphism studies are limited in public literature, its solid-state behavior shows sensitivity to environmental conditions:
Thermal Stability:
Hygroscopicity:The compound exhibits moderate hygroscopicity, necessitating desiccated storage to prevent hydrate formation. Although the exact stoichiometry of hydrates is unspecified, commercial material typically contains variable water content [5].
Solution Stability:
Compatibility:Incompatible with strong oxidizing agents, leading to degradation via radical-mediated pathways. Aqueous solutions maintain stability for 24 hours at room temperature when protected from light [4].
Table 3: Thermal Stability Parameters of Pravastatin Sodium
Parameter | Value | Experimental Conditions |
---|---|---|
Melting Point (decomposition) | 171.2 – 173°C | Capillary method [4] [5] |
Recommended Storage Temperature | 2 – 8°C | Desiccated environment [3] [4] |
Decomposition Onset | >180°C | Thermogravimetric analysis [4] |
Autoignition Temperature | Not determined | - |
The crystalline lattice demonstrates sufficient stability for pharmaceutical processing when controlled for humidity and temperature. Accelerated stability studies indicate minimal degradation (<2%) after 6 months at 25°C/60% relative humidity when properly packaged [4]. The absence of reported polymorphs suggests limited crystal form diversity, though hydrate formation could potentially create pseudo-polymorphic variants.
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6